

Endoxifen hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Endoxifen hydrochloride

Cat. No.: B1139294

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Endoxifen Hydrochloride: A Comprehensive Technical Guide

Introduction: Endoxifen, specifically the (Z)-isomer, is a potent and active metabolite of the well-known selective estrogen receptor modulator (SERM), tamoxifen.[1][2] It is recognized as a primary contributor to the efficacy of tamoxifen in estrogen receptor (ER)-positive breast cancer.[2] Unlike its parent drug, endoxifen's activity is not reliant on metabolic activation by the CYP2D6 enzyme, which is significant due to the wide inter-individual variability in CYP2D6 activity caused by genetic polymorphisms.[3] This direct activity makes endoxifen a promising therapeutic agent in its own right, theoretically offering more uniform bioavailability across different patient populations.[3] This guide provides an in-depth overview of the chemical structure, properties, mechanisms of action, and relevant experimental protocols for **endoxifen hydrochloride**.

Chemical Structure and Physicochemical Properties

Endoxifen hydrochloride is the hydrochloride salt of the Z-stereoisomer of endoxifen.[3][4] Its chemical name is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol hydrochloride.[4]

Table 1: Physicochemical Properties of **Endoxifen Hydrochloride**

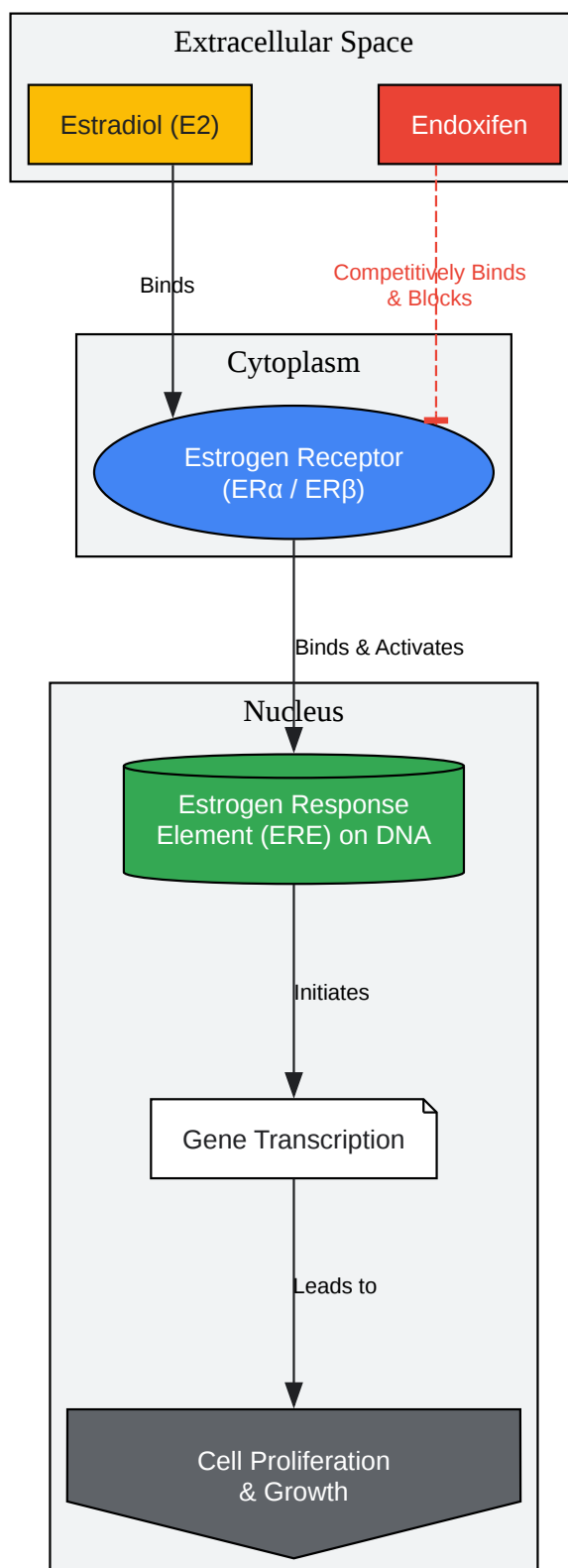
Property	Value	Source
Molecular Formula	C ₂₅ H ₂₈ ClNO ₂	[4]
Molecular Weight	409.95 g/mol	[1][4]
CAS Number	1032008-74-4	[4][5]
Appearance	White to off-white solid	[5]
Solubility	DMSO: up to 100 mg/mL (243.93 mM)[5]	
	Water: < 0.1 mg/mL (insoluble) [6]	

Mechanism of Action and Signaling Pathways

Endoxifen's primary mechanism of action is as a potent antagonist of the estrogen receptor (ER).[1][2][7] It also exhibits inhibitory effects on other cellular pathways, including Protein Kinase C (PKC).

Estrogen Receptor Antagonism

Endoxifen competitively binds to estrogen receptors (ER α and ER β), showing an affinity that is approximately 100-fold greater than that of tamoxifen.[7][8] This binding action prevents estradiol from associating with the receptor. Consequently, the receptor is blocked from binding to the estrogen-response element (ERE) on DNA, which in turn inhibits the transcription of estrogen-dependent genes and reduces DNA synthesis, leading to a potent anti-proliferative effect in ER-positive cancer cells.[3] Furthermore, some studies suggest that endoxifen, unlike other anti-estrogens, can induce the degradation of ER α . [7]

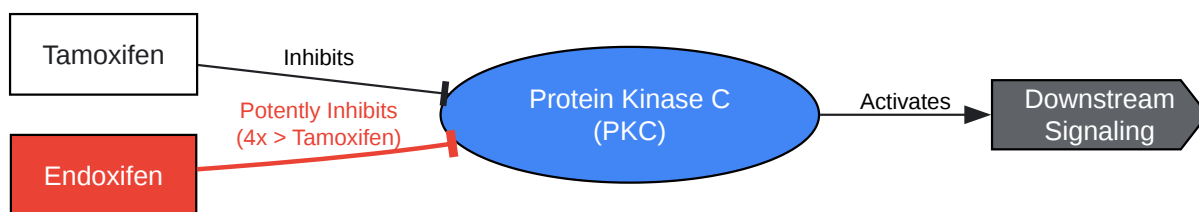


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Caption: Endoxifen's competitive inhibition of the Estrogen Receptor pathway.

Protein Kinase C (PKC) Inhibition

Beyond its anti-estrogenic effects, endoxifen is a potent inhibitor of Protein Kinase C (PKC).[9] It demonstrates a four-fold higher potency in inhibiting PKC activity compared to tamoxifen.[1] [9] The PKC signaling pathway is crucial in regulating neurotransmission, and its over-activation has been linked to conditions like bipolar disorder.[9] This mechanism suggests potential therapeutic applications for endoxifen outside of oncology.[9]



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Caption: Comparative inhibition of Protein Kinase C (PKC) by Endoxifen.

Biological Activity Data

The biological potency of endoxifen has been quantified in various assays, highlighting its superiority over tamoxifen.

Table 2: Receptor Binding Affinity and Potency

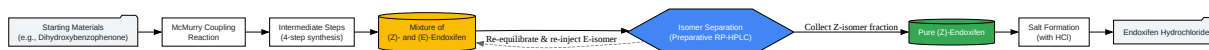
Parameter	Target	Value	Notes	Source
Relative Binding Affinity	ER α	12.1% - 181% (vs. Estradiol)	Affinity varies between studies but is consistently much higher than tamoxifen (2.8%). [9]	[9]
Relative Binding Affinity	ER β	4.75% (vs. Estradiol)	-	[9]
IC ₅₀	hERG Potassium Channels	1.6 μ M	Endoxifen inhibits hERG channels by interacting with their activated states. [1] [2]	[1] [2] [6]
Proliferation Inhibition	MCF-7, HS 578T, BT-549 cells	Significant at 10 μ M	Cytotoxic effects are observed at 10 μ M, with lower concentrations (0.01-1 μ M) showing less significant inhibition. [7]	[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and biological evaluation of **endoxifen hydrochloride**.

Synthesis and Purification of (Z)-Endoxifen

A common laboratory-scale synthesis involves a multi-step process, often culminating in a mixture of (Z) and (E) isomers that require separation.[\[10\]](#)



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References

- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. Facebook [cancer.gov]
- 4. Endoxifen Hydrochloride | C₂₅H₂₈ClNO₂ | CID 54613017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Endoxifen - Wikipedia [en.wikipedia.org]
- 10. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
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